5,6-Monoepoxyretinyl acetate

Description

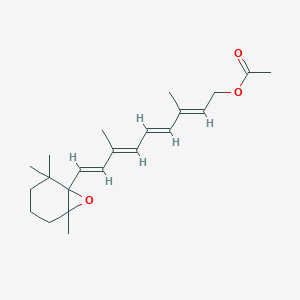

Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAWTSYUQKXIGK-IZVRVYHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Complex Chemical Transformations

Established Synthetic Pathways for 5,6-Monoepoxyretinyl Acetate (B1210297)

The primary route to 5,6-Monoepoxyretinyl acetate involves the controlled epoxidation of a readily available precursor, retinyl acetate. This transformation requires a selective chemical reaction that targets the double bond within the β-ionone ring.

Selective Oxidation of Precursor Retinoid Acetates

The synthesis of this compound is achieved through the selective oxidation of all-trans-retinyl acetate. This precursor possesses several double bonds, but the 5,6-double bond within the cyclohexenyl ring is the most susceptible to electrophilic attack due to its electron-rich nature. This inherent reactivity allows for a targeted epoxidation, leaving the polyene side chain intact under carefully controlled reaction conditions. The success of this synthesis hinges on the choice of the oxidizing agent and the reaction environment to prevent unwanted side reactions, such as cleavage of the polyene chain or oxidation at other positions.

Utilization of Peracid Reagents (e.g., Monoperphthalic Acid) in Epoxidation

Peroxy acids, commonly known as peracids, are the reagents of choice for the epoxidation of alkenes. In the case of retinyl acetate, monoperphthalic acid has been effectively employed to introduce the epoxide functionality at the 5,6-position. The reaction proceeds via the "Prilezhaev reaction," where the peracid delivers an oxygen atom to the double bond in a concerted mechanism. The reaction is typically carried out in a non-polar, aprotic solvent, such as diethyl ether, to ensure the stability of the reactants and products. The use of monoperphthalic acid allows for a relatively clean and high-yielding conversion to this compound.

| Reaction | Reagent | Product | Key Conditions |

| Epoxidation of Retinyl Acetate | Monoperphthalic Acid | This compound | Diethyl ether solvent |

Post-Synthetic Derivatization Reactions of 5,6-Epoxyretinyl Compounds

The epoxide ring in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of other important retinoid derivatives. These reactions include saponification of the acetate ester, oxidation of the resulting alcohol, and acid-catalyzed rearrangement of the epoxide ring.

Saponification to Corresponding Alcohol Derivatives

The acetate ester group in this compound can be readily hydrolyzed to the corresponding alcohol, 5,6-monoepoxyretinol, through a process called saponification. This reaction is typically carried out by treating the ester with a strong base, such as potassium hydroxide (B78521), in an alcoholic solvent like ethanol. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the cleavage of the acyl-oxygen bond. This straightforward conversion provides access to the free alcohol form, which can be a target molecule itself or a precursor for further chemical modifications.

Controlled Oxidation to Corresponding Aldehyde Forms

The primary alcohol group of 5,6-monoepoxyretinol, obtained from the saponification of the acetate, can be selectively oxidized to the corresponding aldehyde, 5,6-monoepoxyretinal. A mild and selective oxidizing agent, such as manganese dioxide (MnO₂), is typically used for this transformation. The reaction is generally performed in an inert organic solvent, and the solid manganese dioxide can be easily removed by filtration upon completion of the reaction. This controlled oxidation is a crucial step in synthesizing the aldehyde form of the epoxyretinoid, which is an important metabolite of vitamin A.

Acid-Catalyzed Rearrangement to Furanoid (e.g., 5,8-Epoxy) Isomers

Under acidic conditions, the 5,6-epoxide ring in this compound and its derivatives is prone to rearrangement. The presence of an acid catalyst, such as hydrochloric acid in ethanol, promotes the opening of the epoxide ring, followed by an intramolecular cyclization to form a more stable five-membered furanoid ring system. This rearrangement results in the formation of 5,8-epoxyretinoids, also known as furanoid retinoids. This isomerization is a characteristic reaction of 5,6-epoxyretinoids and is a key transformation in their chemical analysis and biological studies.

| Starting Material | Reaction | Reagent(s) | Product |

| This compound | Saponification | Potassium Hydroxide, Ethanol | 5,6-Monoepoxyretinol |

| 5,6-Monoepoxyretinol | Oxidation | Manganese Dioxide | 5,6-Monoepoxyretinal |

| This compound | Acid-Catalyzed Rearrangement | Hydrochloric Acid, Ethanol | 5,8-Epoxyretinyl Acetate |

Stereoselective Reduction Reactions of Epoxide Derivatives

The reduction of the epoxide ring in retinoid derivatives is a key transformation that can lead to the formation of various biologically active metabolites. The stereochemical outcome of these reactions is of paramount importance, as the spatial arrangement of the resulting hydroxyl groups can significantly influence the molecule's biological activity.

While specific detailed studies on the stereoselective reduction of this compound are not extensively documented in readily available literature, foundational work on related 5,6-monoepoxyretinoids provides critical insights. Notably, the reduction of 5,6-monoepoxyretinal with lithium aluminum hydride (LiAlH₄) has been shown to yield the corresponding 5,6-monoepoxyretinol scispace.com. This transformation highlights the utility of metal hydride reagents in reducing the aldehyde functionality without affecting the epoxide ring under certain conditions.

The stereoselectivity of the reduction of the epoxide ring itself is a more complex issue. The approach of the hydride reagent to the epoxide can be influenced by the steric hindrance imposed by the bulky β-ionone ring and the polyene chain. It is plausible that the reduction of the 5,6-epoxide would proceed via a backside attack (Sₙ2-type mechanism) on one of the epoxide carbons. The regioselectivity of this attack (at C-5 or C-6) would be influenced by steric and electronic factors, and the resulting stereochemistry of the newly formed hydroxyl group would be dictated by the trajectory of the incoming hydride.

To illustrate the potential outcomes and the factors influencing stereoselectivity in such reactions, a hypothetical data table is presented below, based on general principles of epoxide reduction. This table outlines potential reducing agents and the expected major diastereomers based on steric approach control.

| Reducing Agent | Solvent | Temperature (°C) | Expected Major Product(s) | Probable Stereochemistry |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | -78 to 0 | 5-hydroxy-retinyl acetate, 6-hydroxy-retinyl acetate | Trans-diaxial opening |

| Sodium Borohydride (NaBH₄) | Ethanol | 0 to 25 | 5-hydroxy-retinyl acetate, 6-hydroxy-retinyl acetate | Dependent on conditions |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene | -78 | 5-hydroxy-retinyl acetate, 6-hydroxy-retinyl acetate | Potentially higher regioselectivity |

This table is illustrative and based on general principles of epoxide reduction. Specific experimental data for this compound is required for definitive confirmation.

Further research employing modern analytical techniques such as high-resolution NMR spectroscopy and chiral chromatography would be necessary to fully elucidate the stereochemical course of the reduction of this compound with various hydride reagents and to isolate and characterize the resulting diastereomeric products.

Mechanistic Insights into 5,6-Epoxide Formation and Reactivity

The formation of the 5,6-epoxide ring in retinyl acetate is a critical transformation that significantly alters the molecule's electronic and steric properties. This epoxidation can occur through various mechanisms, both chemical and enzymatic.

In chemical synthesis, the epoxidation of the 5,6-double bond of retinyl acetate is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, proceeds through a concerted mechanism often referred to as the "butterfly mechanism." In this transition state, the peroxy acid delivers an oxygen atom to the double bond in a single, stereospecific step. The alkene π-bond acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid, while the O-O bond of the peracid cleaves. This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product. Given the cis-fusion of the β-ionone ring, the epoxidation of retinyl acetate is expected to occur from the less sterically hindered face of the molecule.

The reactivity of the resulting 5,6-epoxide is dominated by ring-opening reactions, driven by the inherent strain of the three-membered ring. These reactions can be catalyzed by both acids and bases.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. The subsequent attack of a nucleophile can proceed with significant Sₙ1 character at the more substituted carbon (C-5) due to the stabilization of a potential tertiary carbocation-like intermediate. However, the reaction often exhibits characteristics of an Sₙ2 mechanism as well, with backside attack leading to inversion of stereochemistry at the site of attack.

In contrast, base-catalyzed ring-opening of the 5,6-epoxide proceeds via a classic Sₙ2 mechanism. A strong nucleophile will directly attack one of the epoxide carbons, leading to the opening of the ring. Due to steric hindrance from the gem-dimethyl group and the rest of the β-ionone ring, the attack is more likely to occur at the less substituted carbon (C-6). This reaction results in a trans-diaxial opening of the epoxide ring, leading to a specific stereochemical outcome.

The susceptibility of the 5,6-epoxide to ring-opening reactions is a key aspect of its chemical and biological profile, influencing its metabolic pathways and interactions with biological macromolecules.

Biochemical Pathways and Detailed Metabolic Fates

Endogenous Formation of Retinoid Epoxides in Biological Systems

The formation of 5,6-monoepoxyretinyl acetate (B1210297) and related retinoid epoxides in biological systems is a result of oxidative processes acting upon their precursors, namely carotenoids and retinoids. These oxidative transformations can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Oxidation: Provitamin A carotenoids, such as β-carotene, are the primary dietary precursors to retinoids. In vertebrates, the central cleavage of these carotenoids is catalyzed by β-carotene-15,15'-dioxygenase (BCO1) to yield retinal. Another enzyme, β-carotene-9′,10′-dioxygenase (BCO2), can cleave carotenoids at the 9',10' double bond. Beyond this primary cleavage, the resulting retinoid molecule, with its polyene chain, is susceptible to further enzymatic modifications, including epoxidation. This process involves the addition of an oxygen atom across one of the double bonds in the polyene chain. The 5,6-double bond in the β-ionone ring of retinol (B82714) and its derivatives is a common site for this reaction, leading to the formation of 5,6-epoxyretinoids.

Non-Enzymatic Oxidation: Carotenoids and retinoids are also vulnerable to non-enzymatic oxidation by reactive oxygen species (ROS). The conjugated double bond system that gives these molecules their biological activity also makes them susceptible to attack by free radicals. This can lead to the random cleavage of double bonds and the formation of various oxidation products, including epoxides. For instance, the oxidation of β-carotene with molecular oxygen can yield β-carotene-5,6-monoepoxide. It is plausible that similar non-enzymatic processes contribute to the in vivo pool of 5,6-epoxyretinoids, particularly under conditions of oxidative stress.

The epoxidation at the 5,6-position transforms the parent retinoid into a new metabolite. For example, 5,6-epoxyretinoic acid has been identified as an endogenous metabolite of retinol in rat kidneys, demonstrating that this is a physiological pathway.

The specific enzyme systems responsible for the epoxidation of the polyene chain in retinoids are primarily members of the cytochrome P450 (CYP) superfamily of enzymes. These membrane-bound hemoproteins are well-known for their role in metabolizing a wide array of endogenous and exogenous compounds, including steroids, fatty acids, and vitamins.

Several CYP enzymes are known to participate in the metabolism of retinoids. The CYP26 family (including CYP26A1, CYP26B1, and CYP26C1) is particularly recognized for its role in the oxidative catabolism of retinoic acid, which helps maintain its concentration within a proper physiological range. While their primary characterized activity is hydroxylation, the involvement of cytochrome P450 in epoxidation reactions of other molecules, such as cholesterol, is well-documented. It is highly probable that specific CYP isozymes are also responsible for the 5,6-epoxidation of retinyl acetate and other retinoids. This enzymatic action adds an oxygen atom across the 5,6-double bond of the β-ionone ring, a key step in forming 5,6-monoepoxyretinyl acetate.

While the CYP26 family are key players in retinoic acid degradation, other CYP families also possess retinoid-metabolizing activity. The epoxidation of the long polyene chains of retinoids is a critical area of study, with research suggesting that enzymes like unspecific peroxygenases (UPOs) are capable of catalyzing the epoxidation of terminal alkenes, highlighting a potential enzymatic route for such modifications.

Metabolic Cascades and Transformations of this compound and Related Epoxides

In vitro studies using various biological preparations have provided significant insights into the metabolic fate of 5,6-epoxyretinoids. These experiments allow for the examination of specific metabolic conversions in a controlled environment.

One key biotransformation observed in vitro is the hydrolysis of the ester group. A study utilizing rat-liver homogenate demonstrated that methyl 5,6-monoepoxyretinoate is efficiently hydrolyzed to its corresponding acid, 5,6-monoepoxyretinoic acid. This suggests that esterases present in the liver are capable of acting on this compound to produce 5,6-monoepoxyretinol, which can then be further oxidized.

Another significant metabolic pathway identified is glucuronidation. When 5,6-epoxyretinoic acid was incubated with rat liver microsomes in the presence of the necessary cofactor (uridine-5'-diphospho-1-alpha-D-glucuronic acid), it was converted into 5,6-epoxyretinoyl β-glucuronide. This metabolite was also identified as a major product in the small intestine of rats administered 5,6-epoxyretinoic acid, confirming the physiological relevance of this in vitro finding.

Furthermore, in vitro cell culture models have revealed other transformations. In spontaneously-transformed mouse fibroblasts (3T12 cells), 5,6-epoxyretinol was found to be biologically converted into a retroretinoid structure. This indicates that cellular enzyme systems can catalyze the rearrangement of the polyene chain of 5,6-epoxyretinoids.

The table below summarizes key in vitro biotransformation findings for 5,6-epoxyretinoids.

| Substrate | Biological System | Major Product(s) | Enzymatic Process |

|---|---|---|---|

| Methyl 5,6-monoepoxyretinoate | Rat-liver homogenate | 5,6-Monoepoxyretinoic acid | Hydrolysis (Esterase activity) |

| 5,6-Epoxyretinoic acid | Rat liver microsomes | 5,6-Epoxyretinoyl β-glucuronide | Glucuronidation |

| 5,6-Epoxyretinol | Cultured mouse 3T12 fibroblasts | Retroretinoid structure | Rearrangement |

The metabolism of 5,6-epoxyretinoids shares analogous pathways with other endogenously formed epoxides, particularly the steroid epoxide 5,6-epoxycholesterol (B1239861) (5,6-EC). Both classes of compounds are lipid-soluble molecules with an epoxide ring, making them substrates for similar enzymatic systems.

Formation: Like retinoids, cholesterol can be epoxidized at its 5,6-double bond to form two diastereoisomers, 5,6α-EC and 5,6β-EC. This conversion is carried out by cytochrome P450 enzymes and can also occur through non-enzymatic lipid peroxidation, mirroring the dual formation pathways of retinoid epoxides.

Hydration: A primary metabolic fate for 5,6-EC is enzymatic hydration. The enzyme cholesterol-5,6-epoxide hydrolase (ChEH) catalyzes the hydrolysis of the epoxide ring to form cholestane-3β,5α,6β-triol. This detoxification step converts the reactive epoxide into a more polar triol. While a specific retinoid-epoxide hydrolase has not been as extensively characterized, the existence of epoxide hydrolases that act on various substrates suggests a similar hydrating detoxification pathway could exist for 5,6-epoxyretinoids.

Conjugation: Further metabolic processing of the hydrated product of 5,6-EC occurs. The resulting cholestane-3β,5α,6β-triol can be further oxidized or conjugated. For instance, 5,6α-EC can undergo conjugation with histamine (B1213489) to form dendrogenine A, a bioactive compound. This is analogous to the observed glucuronide conjugation of 5,6-epoxyretinoic acid, where a polar group is attached to facilitate excretion.

The parallels in the metabolic pathways—enzymatic epoxidation by CYPs, non-enzymatic formation via oxidation, and subsequent detoxification through hydration and conjugation—highlight a common strategy in cellular metabolism for handling and clearing reactive lipid epoxides.

A notable metabolic transformation of 5,6-epoxyretinoids is their rearrangement to form retroretinoid structures. Retroretinoids are a class of vitamin A derivatives where the conjugated double bond system is shifted, altering their three-dimensional structure and biological activity.

This conversion has been demonstrated both chemically and biologically. Chemically, the acid-catalyzed hydrolysis of 5,6-epoxyretinylphosphate (B1237386) in methanol (B129727) results in the formation of a retroretinoid. The product was identified as a methoxyretrovitamin A1 methyl ether, characterized by a shift in its ultraviolet absorption maxima to longer wavelengths (330, 346, and 364 nm) compared to the parent epoxide (296, 310, and 324 nm).

Significantly, a similar retroretinoid compound was found to be formed biologically when spontaneously-transformed mouse 3T12 cells were cultured with 5,6-epoxyretinol. This finding indicates that these cells possess the enzymatic machinery to catalyze this structural rearrangement in vivo, converting the primary alcohol of the epoxyretinoid into a retro-structure. This biological formation suggests that the conversion is not merely a chemical artifact but a potential metabolic pathway. The formation of these retro-structures represents a significant alteration of the parent molecule, likely leading to a different spectrum of biological activities.

Characterization of Enzymes and Protein Mediators in Epoxyretinoid Metabolism

The metabolic fate of this compound is dictated by a concert of enzymes and protein mediators that facilitate its conversion and intracellular movement. These include epoxide hydrolases, which are critical for the detoxification and biotransformation of epoxide-containing compounds, as well as various binding proteins that ensure its transport within the aqueous cellular environment.

Potential Roles of Epoxide Hydrolases and Other Modifying Enzymes

Epoxide hydrolases (EHs) are a superfamily of enzymes that catalyze the hydrolysis of epoxide groups to their corresponding vicinal diols. nih.gov This action generally results in less reactive and more water-soluble metabolites. The two best-characterized EHs are microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). researchgate.net

Microsomal and Soluble Epoxide Hydrolases:

Microsomal epoxide hydrolase (EPHX1) and soluble epoxide hydrolase (EPHX2) are key players in the metabolism of various endogenous and xenobiotic epoxides. nih.gov While direct evidence for their activity on this compound is not extensively documented, their known substrate specificities suggest a probable role. For instance, both sEH and mEH have been shown to enzymatically regulate the metabolism of 5(6)-epoxyeicosatrienoic acid (5(6)-EET), a structurally similar lipid epoxide. nih.gov In cellular systems, the knockout of genes encoding for sEH and mEH significantly reduces the degradation of 5(6)-EET. nih.gov This suggests that these enzymes could similarly target the 5,6-epoxide ring of this compound, converting it to 5,6-dihydroxyretinyl acetate. This diol product would then be a substrate for further metabolic reactions.

The primary function of mEH is often associated with the detoxification of xenobiotics, converting potentially toxic epoxides into diols, which are more readily excreted. wikipedia.org Soluble epoxide hydrolase is involved in the metabolism of endogenous signaling molecules, such as epoxyeicosatrienoic acids, thereby modulating their biological effects. mdpi.comnih.gov

Other Modifying Enzymes:

In addition to epoxide hydration, the acetate ester of this compound is likely subject to hydrolysis by various esterases present in tissues, yielding 5,6-monoepoxyretinol. This process is analogous to the well-established hydrolysis of retinyl acetate to retinol.

Furthermore, studies on the related compound, 5,6-epoxyretinoic acid, have shown that it can be conjugated with glucuronic acid to form 5,6-epoxyretinoyl beta-glucuronide, a major metabolite found in the small intestine. This indicates that UDP-glucuronosyltransferases could also be involved in the metabolism of epoxyretinoids.

Table 1: Potential Enzymes in the Metabolism of this compound

| Enzyme Family | Specific Enzyme (example) | Gene | Cellular Location | Putative Function on this compound |

|---|---|---|---|---|

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | EPHX1 | Endoplasmic Reticulum | Hydrolysis of the 5,6-epoxide to a 5,6-diol |

| Epoxide Hydrolase | Soluble Epoxide Hydrolase (sEH) | EPHX2 | Cytosol, Peroxisomes | Hydrolysis of the 5,6-epoxide to a 5,6-diol |

| Esterase | Carboxylesterases | CES family | Cytosol, Endoplasmic Reticulum | Hydrolysis of the acetate ester to form 5,6-monoepoxyretinol |

| UDP-Glucuronosyltransferase | UGT family | UGT family | Endoplasmic Reticulum | Conjugation of hydroxyl groups with glucuronic acid for excretion |

Putative Transport and Intracellular Binding Mechanisms

The lipophilic nature of this compound necessitates carrier-mediated transport for its absorption and intracellular trafficking. The mechanisms for this are likely to be shared with other retinoids and carotenoids.

Intestinal Absorption:

The absorption of dietary carotenoids and retinoids is a complex process that is not fully understood but is known to involve specific proteins. oipub.com Orally administered epoxy-beta-carotenes have been shown to be absorbed by humans, indicating that the epoxide moiety does not prevent intestinal uptake. nih.gov The scavenger receptor class B type I (SR-BI) has been identified as a key transporter for carotenoids and other fat-soluble vitamins in the intestine. nih.govacs.org It is plausible that SR-BI and other scavenger receptors like CD36 are also involved in the uptake of this compound from the intestinal lumen into enterocytes. nih.gov

Intracellular Transport and Binding:

Once inside the cell, retinoids are bound to specific intracellular binding proteins to ensure their solubility and to direct them to the appropriate metabolic enzymes or cellular compartments. nih.gov The cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs) are two major families of such proteins. nih.govnih.gov

Cellular Retinol-Binding Proteins (CRBPs): CRBPs, such as CRBP1 and CRBP2, bind retinol and retinaldehyde with high affinity. nih.gov It is hypothesized that 5,6-monoepoxyretinol, the product of the de-acetylation of this compound, could be a ligand for CRBPs. These proteins could then chaperone the molecule to enzymes for further metabolism, such as oxidation or esterification, or for storage. The interaction of CRBPs with their ligands is crucial for preventing nonspecific cellular interactions and for presenting the substrate to the active site of enzymes. nih.gov

Cellular Retinoic Acid-Binding Proteins (CRABPs): If 5,6-monoepoxyretinol is further oxidized to 5,6-monoepoxyretinoic acid, it may then interact with CRABPs. CRABP1 and CRABP2 are known to bind all-trans-retinoic acid and channel it to metabolic enzymes like the cytochrome P450 enzymes of the CYP26 family or to nuclear receptors to regulate gene expression. mdpi.com A similar role could be envisioned for the trafficking of 5,6-monoepoxyretinoic acid.

The transport and binding of this compound and its metabolites are likely facilitated by a coordinated system of membrane transporters and intracellular binding proteins, ensuring its efficient absorption, metabolism, and biological action.

Table 2: Putative Transport and Binding Proteins for this compound and its Metabolites

| Protein Family | Specific Protein (example) | Gene | Cellular Location | Putative Function |

|---|---|---|---|---|

| Scavenger Receptor | Scavenger Receptor Class B Type I (SR-BI) | SCARB1 | Plasma Membrane | Intestinal absorption of this compound |

| Scavenger Receptor | CD36 | CD36 | Plasma Membrane | Intestinal absorption of this compound |

| Cellular Retinoid-Binding Protein | Cellular Retinol-Binding Protein 1 (CRBP1) | RBP1 | Cytosol | Intracellular transport and metabolic channeling of 5,6-monoepoxyretinol |

| Cellular Retinoid-Binding Protein | Cellular Retinol-Binding Protein 2 (CRBP2) | RBP2 | Cytosol (intestine) | Intracellular transport and metabolic channeling of 5,6-monoepoxyretinol in enterocytes |

| Cellular Retinoid-Binding Protein | Cellular Retinoic Acid-Binding Protein 1 (CRABP1) | CRABP1 | Cytosol | Intracellular transport and metabolic channeling of 5,6-monoepoxyretinoic acid |

| Cellular Retinoid-Binding Protein | Cellular Retinoic Acid-Binding Protein 2 (CRABP2) | CRABP2 | Cytosol, Nucleus | Intracellular transport and delivery of 5,6-monoepoxyretinoic acid to nuclear receptors |

Molecular Interactions and Receptor Engagement Paradigms

Interactions with Cellular Components and Macro-biomolecules

The engagement of 5,6-Monoepoxyretinyl acetate (B1210297) with cellular machinery is a critical aspect of its mechanism of action. This includes its potential role in glycosylation processes and its influence on cell-cell interactions.

Research into the biochemical roles of retinoids has revealed their participation in glycosyl transfer reactions. While direct studies on 5,6-Monoepoxyretinyl acetate are limited, evidence from closely related analogues provides significant insights. Notably, 5,6-epoxyretinylphosphate (B1237386) has been demonstrated to be a highly active acceptor of [14C]D-mannose from GDP-[14C]mannose in a reaction catalyzed by rat liver membranes nih.gov. This suggests that the 5,6-epoxide moiety does not hinder and may even facilitate the molecule's participation in mannosylation, a crucial post-translational modification of proteins. Given the structural similarity, it is plausible that this compound could be enzymatically converted to a form that can also accept mannosyl groups.

| Compound | Glycosyl Donor | Enzyme Source | Observed Activity | Reference |

|---|---|---|---|---|

| 5,6-Epoxyretinylphosphate | GDP-[14C]mannose | Rat Liver Membranes | Highly active acceptor of [14C]D-mannose | nih.gov |

The modulation of cellular adhesion is a key biological effect of retinoids. Studies on spontaneously-transformed mouse fibroblasts (3T12 cells) have shown that 5,6-epoxyretinol and 5,6-epoxyretinoic acid significantly enhance cellular adhesive properties nih.gov. This effect was observed at concentrations ranging from 10⁻⁶ to 10⁻⁵ M and was analogous to the response elicited by the parent retinoids, retinol (B82714) and retinoic acid nih.gov. This suggests that the introduction of the 5,6-epoxide group does not diminish the compound's ability to influence cell surface properties related to adhesion. While direct experimental data for this compound is not available, its structural similarity to these active 5,6-epoxyretinoids suggests it would likely exhibit similar effects on cellular adhesion.

Advanced Structure-Activity Relationship (SAR) Studies

| Compound Name |

|---|

| This compound |

| [14C]D-Mannose |

| 5,6-epoxyretinylphosphate |

| GDP-[14C]mannose |

| 5,6-epoxyretinol |

| 5,6-epoxyretinoic acid |

| Retinol |

| Retinoic acid |

| 5α,6α-epoxycholesterol |

Topological and Conformational Impact of the 5,6-Epoxy Moiety on Biological Functionality

The planarity and orientation of the β-ionone ring relative to the polyene chain are critical for receptor activation. The conformational restriction imposed by the 5,6-epoxide can alter this relationship, potentially affecting the ligand-binding domain of the nuclear receptors. While specific studies on the receptor binding of this compound are scarce, research on other conformationally restricted retinoids has shown that modifications to the ring structure can dramatically alter receptor selectivity and activity nih.gov. For instance, retinoids with restricted ring structures have been designed to be selective for either RARs or RXRs nih.gov.

The epoxy group also introduces polarity to the otherwise hydrophobic β-ionone ring. This change in polarity can influence how the molecule partitions between aqueous and lipid environments and may affect its interaction with the typically hydrophobic ligand-binding pockets of retinoid receptors.

Mechanistic Research into Biological Activities and Cellular Responses

In Vitro Cellular Assay Systems and Phenotypic Characterization

In vitro studies have been instrumental in characterizing the biological effects of 5,6-epoxyretinoids at the cellular level. These assays have provided insights into their influence on cellular adhesion, morphology, and their role in fundamental biochemical pathways.

Research utilizing cultured cell lines has demonstrated that compounds related to 5,6-Monoepoxyretinyl acetate (B1210297) can significantly alter cellular adhesion. Specifically, studies on spontaneously-transformed mouse fibroblasts (3T12 cells) have shown that 5,6-epoxyretinol and 5,6-epoxyretinoic acid enhance the adhesive properties of these cells. nih.gov This effect is analogous to the response observed with parent retinoids, suggesting a shared mechanism of action in modulating cell-surface interactions. nih.gov

The treatment of these cultured cells with 5,6-epoxyretinoids leads to observable changes in cell behavior, which are indicative of altered adhesion. While detailed morphological data for 5,6-Monoepoxyretinyl acetate is limited, the broader class of retinoids is known to induce significant morphological changes in various cell types. For instance, retinoic acid can induce alterations in the growth, morphology, and adhesion of human intestinal epithelial cell lines. In some cellular models, retinoids can lead to a more flattened cell shape and increased substrate adhesion.

Table 1: Effect of 5,6-Epoxyretinoids on Cellular Adhesion in 3T12 Fibroblasts

| Compound | Concentration Range | Observed Effect on 3T12 Cells | Reference |

|---|---|---|---|

| 5,6-epoxyretinol | 10-6 to 10-5 M | Highly enhanced cellular adhesion | nih.gov |

| 5,6-epoxyretinoic acid | 10-6 to 10-5 M | Highly enhanced cellular adhesion | nih.gov |

A significant finding in the mechanistic study of 5,6-epoxyretinoids is their involvement in glycoprotein (B1211001) biosynthesis. The phosphorylated form of 5,6-epoxyretinol, 5,6-epoxyretinylphosphate (B1237386), has been identified as a highly active acceptor of mannose. nih.gov In a reaction catalyzed by rat liver membranes, 5,6-epoxyretinylphosphate accepts [14C]D-mannose from GDP-[14C]mannose. nih.gov This function is crucial in the synthesis of glycoproteins, where mannose is a key monosaccharide.

The pathway involves the transfer of mannose from a nucleotide sugar donor (GDP-mannose) to a lipid carrier, which in this case is the phosphorylated retinoid. This mannosylated lipid carrier then donates the mannose residue to nascent polypeptide chains, a critical step in the formation of N-linked glycoproteins. While dolichyl phosphate (B84403) is a well-known carrier for mannose in this pathway, evidence suggests that retinyl phosphate and its derivatives, including the 5,6-epoxy form, can also fulfill this role, transferring mannose directly to protein. nih.gov

Dissection of Putative Molecular Mechanisms of Action in Cellular Contexts

The putative molecular mechanisms of action for this compound and related compounds in cellular contexts are multifaceted. A primary mechanism is its role in glycoprotein synthesis through its phosphorylated derivative. By acting as a mannosyl carrier, 5,6-epoxyretinylphosphate directly influences the post-translational modification of proteins, which can have wide-ranging effects on protein function, localization, and stability.

The enhanced cellular adhesion observed in vitro suggests that 5,6-epoxyretinoids may modulate the expression or function of cell adhesion molecules, such as integrins, or alter the composition of the extracellular matrix. These effects are likely mediated through signaling pathways that are also influenced by parent retinoids, although the specific pathways activated by the 5,6-epoxy form have not been fully elucidated.

Furthermore, the rapid metabolism of 5,6-epoxyretinoids in vivo points to a mechanism of biological regulation. The conversion to glucuronidated forms is a common pathway for the detoxification and elimination of xenobiotics and endogenous compounds. This metabolic inactivation effectively controls the systemic levels and duration of action of 5,6-epoxyretinoids, explaining their limited in vivo efficacy despite their demonstrated in vitro activity.

Emerging Research Perspectives and Future Directions in Chemical Biology

Discovery and Characterization of Novel Enzymes and Metabolic Pathways Specifically Modifying 5,6-Epoxyretinyl Acetate (B1210297)

The metabolic pathway of 5,6-monoepoxyretinyl acetate, while not fully elucidated, is believed to follow the general course of retinoid metabolism. The initial and pivotal step is the hydrolysis of the acetate ester to yield 5,6-monoepoxyretinol. This conversion is likely catalyzed by a range of non-specific esterases and hydrolases present in various tissues.

Following hydrolysis, the resulting 5,6-monoepoxyretinol can be oxidized to its corresponding acid form, 5,6-epoxyretinoic acid. Research has confirmed that 5,6-epoxyretinoic acid is an endogenous retinoid found in rat kidneys, existing within the natural metabolic pathway of retinol (B82714) under normal physiological conditions nih.gov. This suggests the involvement of alcohol and aldehyde dehydrogenases in this oxidative process.

Further metabolism of 5,6-epoxyretinoic acid can occur through conjugation, a common detoxification and excretion pathway. Studies have identified 5,6-epoxyretinoyl β-glucuronide as a major metabolite in the small intestinal mucosa of rats. This conjugation is facilitated by microsomal enzymes in the liver, specifically in the presence of co-factors like uridine-5'-diphospho-1 alpha-D-glucuronic acid (UDPGA), pointing to the action of UDP-glucuronosyltransferases (UGTs).

A summary of the proposed metabolic pathway and the enzymes likely involved is presented below.

| Step | Precursor | Product | Probable Enzyme Class |

| 1. Hydrolysis | This compound | 5,6-Monoepoxyretinol | Esterases / Hydrolases |

| 2. Oxidation | 5,6-Monoepoxyretinol | 5,6-Epoxyretinoic acid | Alcohol/Aldehyde Dehydrogenases |

| 3. Conjugation | 5,6-Epoxyretinoic acid | 5,6-Epoxyretinoyl β-glucuronide | UDP-Glucuronosyltransferases (UGTs) |

Future research is directed towards isolating and characterizing the specific enzyme isoforms that exhibit the highest affinity and catalytic efficiency for these transformations, which could reveal novel points of metabolic regulation.

Role of this compound in Oxidative Stress Response and Cellular Homeostasis

This compound is implicated in cellular responses to oxidative stress, particularly in the context of photo-oxidative damage. The compound can be formed from the photoirradiation of retinyl esters, such as retinyl palmitate, through a UVA-initiated free radical chain reaction.

Studies have shown that 5,6-epoxy-retinyl palmitate, a closely related compound, is photomutagenic in mouse lymphoma cells, causing chromosomal damage rather than point mutations. Its formation is linked to a clastogenic mode of action. Furthermore, the photoirradiation of this 5,6-epoxy derivative in the presence of lipids like methyl linoleate leads to the formation of lipid peroxides. This indicates that the compound can participate in and propagate free radical chain reactions, contributing to lipid peroxidation, a key event in oxidative stress that can damage cell membranes and disrupt cellular homeostasis.

Development of Advanced Analytical Standards and Methodologies for Quantification in Biological Matrices

Accurate quantification of this compound in complex biological matrices like plasma, serum, or tissue is essential for studying its pharmacokinetics and biological role. The development of robust analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical research focus nih.govresearchgate.net.

A significant challenge in quantitative bioanalysis is overcoming matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements nih.gov. To address this, the gold standard approach involves the use of a stable isotope-labeled internal standard. The commercial availability of deuterated this compound-D5 is a key development, enabling the most accurate and precise quantification through isotope dilution mass spectrometry pharmaffiliates.com.

The development of a validated LC-MS/MS method would involve several key steps, outlined in the table below.

| Method Development Step | Description | Key Parameters |

| 1. Sample Preparation | Extraction of the analyte from the biological matrix. | Liquid-liquid extraction or solid-phase extraction to remove proteins and phospholipids. |

| 2. Chromatographic Separation | Separation of the analyte from interfering matrix components. | Reversed-phase HPLC or UHPLC with a C18 column. |

| 3. Mass Spectrometric Detection | Sensitive and selective detection and quantification. | Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). |

| 4. Use of Internal Standard | Correction for matrix effects and variability. | Addition of a known quantity of this compound-D5 to all samples and standards. |

| 5. Method Validation | Ensuring accuracy, precision, and robustness of the method. | Assessment of linearity, limit of quantification (LLOQ), recovery, and matrix effects according to regulatory guidelines. |

Such advanced methodologies are crucial for defining the concentration and distribution of this compound in biological systems, providing a foundation for understanding its physiological and pathological relevance.

Application of Computational Chemistry and Molecular Dynamics Simulations to Elucidate Interaction Mechanisms

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the interactions of small molecules like this compound with biological targets at an atomic level. Although specific simulation studies on this compound are not yet widely published, the application of these techniques can provide significant insights.

Molecular Docking: This technique can be used to predict the binding pose and affinity of 5,6-epoxyretinoic acid (the likely active form) to both canonical and unconventional protein targets. For example, docking studies could be performed against the ligand-binding domains of RARs and RXRs, as well as potential non-canonical targets like Protein Kinase C. Such studies can help prioritize experimental validation and guide the design of derivatives with altered binding properties nih.gov.

These computational approaches are instrumental in forming testable hypotheses about the molecular mechanisms underlying the biological activity of this compound, bridging the gap between chemical structure and biological function.

Q & A

Q. What are the optimal synthetic methods for preparing 5,6-monoepoxyretinyl acetate with high purity?

The compound is synthesized via epoxidation of retinyl acetate using perphthalic acid, followed by purification via preparative thin-layer chromatography (TLC) on activated alumina. A developer of 10–15% acetone in hexane and an eluant of 20% ether in hexane are critical for isolating the 5,6-monoepoxide isomer. This method ensures minimal contamination from side products like 5,8-monoepoxides . Earlier studies by Morgan et al. (1966) on methyl 5,6-epoxy retinoate validate this approach for regioselective epoxidation .

Q. How can UV-Vis spectroscopy confirm the structural identity of this compound?

The UV spectrum of this compound in hexane displays distinct absorption maxima at 326, 312, and 298 nm, with a fine structure comparable to β-carotene 5,6-monoepoxide but less pronounced than β-carotene diepoxide. These peaks arise from conjugated π-electron systems and are diagnostic for verifying the monoepoxide structure .

Q. What IR spectral features distinguish this compound from other epoxyretinyl derivatives?

The IR spectrum exhibits a medium-intensity peak at 9.58 μm (1,043 cm⁻¹), attributed to the epoxy group’s symmetric stretching vibration. This feature, combined with acetate ester bands (~1,740 cm⁻¹), differentiates it from non-acetylated or 5,8-epoxy isomers .

Advanced Research Questions

Q. How does the regioselectivity of this compound compare to other indenyl epoxides in cycloaddition reactions?

Unlike 6,7-indenynes, which show strong regioselectivity in Diels-Alder reactions due to polar transition states, this compound lacks significant regioselectivity. Computational studies (e.g., M06-2X/6-311+G(2df,p)) suggest that steric and electronic factors in the indene backbone influence reactivity. For example, 2-tert-butylfuran reactions with 6,7-indenynes yield >15:1 product ratios, whereas 5,6-epoxides produce near 1:1 mixtures .

Q. What strategies resolve contradictions in stability data between this compound and its 5,8-epoxy isomer?

Stability discrepancies arise from differences in steric strain and electron delocalization. To address contradictions:

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Density functional theory (DFT) calculations (e.g., M06-2X functional) optimize electronic structures to identify reactive sites. For 5,6-monoepoxides, frontier molecular orbital analysis (HOMO/LUMO) reveals electrophilic character at the epoxy ring, guiding predictions for nucleophilic attack or photochemical rearrangements. Experimental validation via NMR (e.g., HMBC, NOESY) confirms computational insights .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing spectroscopic data reproducibility?

- Use multivariate analysis (e.g., PCA) to cluster spectral datasets and identify outliers.

- Apply Student’s t-test or ANOVA to compare absorption intensities across batches.

- Report confidence intervals (95%) for UV/IR peak positions to ensure methodological rigor .

Q. How should researchers address variability in synthetic yields during scale-up?

- Perform fractional factorial design (FFD) experiments to isolate critical variables (e.g., solvent polarity, reaction time).

- Optimize TLC purification parameters (e.g., alumina activation temperature) using response surface methodology.

- Cross-reference yield data with historical protocols to identify systemic bottlenecks .

Methodological Best Practices

- Spectral Validation : Always compare UV/IR data with β-carotene epoxide benchmarks to confirm structural fidelity .

- Data Reporting : Include raw datasets, error margins, and instrument calibration details in supplementary materials .

- Computational Workflows : Pair DFT predictions with experimental kinetics (e.g., Eyring plots) to validate reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.